molecular formula C9H11ClN2O2 B4938159 2-(4-Chlorophenoxy)propanehydrazide CAS No. 52094-96-9

2-(4-Chlorophenoxy)propanehydrazide

Cat. No.: B4938159
CAS No.: 52094-96-9
M. Wt: 214.65 g/mol
InChI Key: XNJKEFANLKRJPC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)propanehydrazide is a chemical compound with the molecular formula C9H11ClN2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group attached to a propanehydrazide moiety, which imparts unique chemical and physical properties.

Safety and Hazards

The safety data sheet for a similar compound, “2-(4-chlorophenoxy)benzaldehyde”, indicates that it may cause respiratory irritation, serious eye irritation, allergic skin reaction, and skin irritation. It is also harmful if swallowed . It’s important to handle “2-(4-chlorophenoxy)propanohydrazide” with care, using appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)propanehydrazide typically involves the reaction of 4-chlorophenol with propionic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as copper oxide or cupric salt, under controlled temperature conditions. The reaction proceeds through an etherification step followed by acylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted phenoxy compounds, and oxides. These products have diverse applications in different fields of research .

Scientific Research Applications

2-(4-Chlorophenoxy)propanehydrazide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)propanehydrazide is unique due to its specific hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds .

Properties

IUPAC Name

2-(4-chlorophenoxy)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJKEFANLKRJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385818
Record name 2-(4-chlorophenoxy)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-96-9
Record name 2-(4-chlorophenoxy)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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